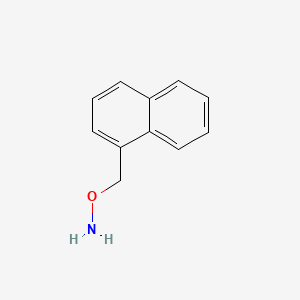

O-(萘-1-基甲基)羟胺

描述

O-(naphthalen-1-ylmethyl)hydroxylamine is a compound that has garnered significant attention in the scientific community due to its potential implications in various fields of research and industry. It belongs to the class of hydroxylamines, which are derivatives of ammonia and find applications in organic synthesis, pharmaceuticals, and industrial processes .

Molecular Structure Analysis

- The compound consists of a naphthalene ring with a hydroxylamine group attached to the 1-position of the naphthalene ring.

Chemical Reactions Analysis

- O-(naphthalen-1-ylmethyl)hydroxylamine can participate in various chemical reactions, including:

- O-alkylation and arylation : These reactions involve the substitution of the oxygen atom in the hydroxylamine group with alkyl or aryl groups, leading to diverse derivatives .

- Electrophilic amination : The compound can serve as an electrophilic aminating reagent, facilitating the construction of nitrogen-enriched compounds such as primary amines, amides, and N-heterocycles .

科学研究应用

抗癌研究

研究已合成 O-(萘-1-基甲基)羟胺的衍生物进行抗癌评估。例如,已对衍生物进行体外抗癌活性评估,针对各种细胞系,某些化合物对乳腺癌细胞系表现出活性 (Salahuddin 等,2014).

PAHs 的检测

羟胺还原银胶体已被用作痕量 PAHs(例如萘和菲)的 SERS 基底。该应用展示了羟胺衍生物在增强环境监测传感信号中的作用 (Haruna 等,2016).

抗菌活性

一些研究集中在 O-(萘-1-基甲基)羟胺衍生物的抗菌评估上。例如,新型噻吩-2(5H)-酮衍生物已显示出对革兰氏阳性菌的有效生长抑制作用,表明它们作为抗菌剂的潜力 (Sun 等,2014).

属性

IUPAC Name |

O-(naphthalen-1-ylmethyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c12-13-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJCAPBAUZWSBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566911 | |

| Record name | O-[(Naphthalen-1-yl)methyl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(naphthalen-1-ylmethyl)hydroxylamine | |

CAS RN |

54484-68-3 | |

| Record name | O-[(Naphthalen-1-yl)methyl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

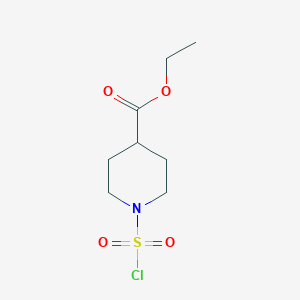

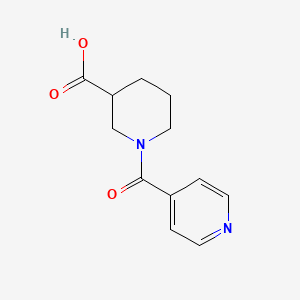

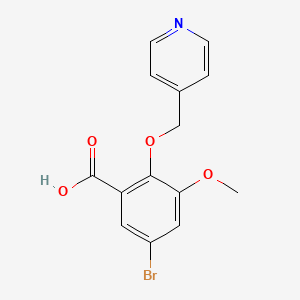

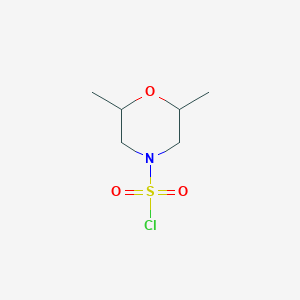

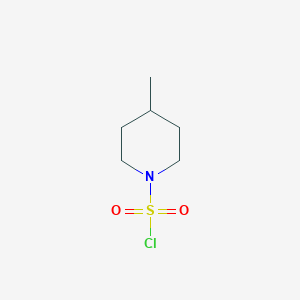

Synthesis routes and methods I

Procedure details

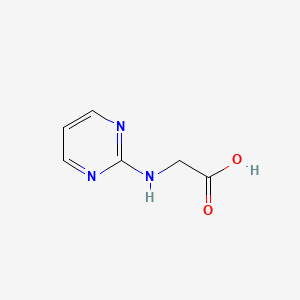

Synthesis routes and methods II

Procedure details

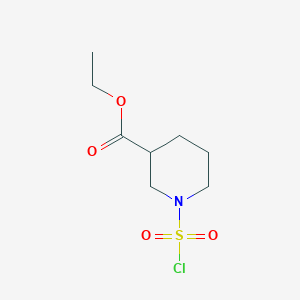

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1316616.png)

![Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316649.png)